molecular formula C14H17N3O3 B2814729 N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203066-30-1

N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2814729
CAS RN: 1203066-30-1
M. Wt: 275.308
InChI Key: QOCCPXKLMBNPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Anticancer Activity

One area of scientific research focuses on the synthesis and evaluation of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for their anticancer activities. These compounds were tested against leukemia cell lines, demonstrating selective cytotoxic effects, highlighting their potential as therapeutic agents in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).

Decarboxylative Claisen Rearrangement Reactions

Another study explored the decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl compounds. These reactions yield 2,3-disubstituted heteroaromatic products, demonstrating the utility of furan-2-ylmethyl derivatives in synthesizing complex heteroaromatic structures (Craig, King, Kley, & Mountford, 2005).

Anti-Helicobacter pylori Agents

Research on anti-Helicobacter pylori agents has identified 2-[(arylalkyl)guanidino]-4-[(5-acetamidomethyl)furan-2-yl]thiazoles as potent compounds with additional H2 antagonist and gastric antisecretory activities, showcasing the versatility of furan-2-ylmethyl derivatives in developing multifunctional antimicrobial agents (Katsura et al., 1999).

DNA Binding Affinity Studies

The interaction between furamidine, a dicationic minor groove binding drug with a furan moiety, and DNA sequences has been studied, revealing its high DNA-binding affinity. This research underscores the importance of furan derivatives in designing drugs with specific interactions at the molecular level (Laughton et al., 1995).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10(2)12-6-14(19)17(9-16-12)8-13(18)15-7-11-4-3-5-20-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCPXKLMBNPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.